molecular formula C16H20N2O3 B11837124 Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

カタログ番号: B11837124
分子量: 288.34 g/mol
InChIキー: BNQZZSUJLXKURE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate ( 1936715-84-2) is a high-purity chemical building block supplied for research and development purposes. This diazaspiro[4.5]decane derivative is part of a structurally important class of compounds frequently investigated in medicinal chemistry for their potential to modulate biological pathways. Diazaspiro scaffolds, like the one in this compound, are recognized as valuable piperazine alternatives in drug discovery, often used to improve the physicochemical properties and binding specificity of potential therapeutic agents . Research indicates that such scaffolds are of significant interest in neuroscience, particularly in the development of small-molecule modulators of the autophagy-lysosome pathway (ALP), a critical process for maintaining cellular homeostasis in neurons . Dysfunction of this pathway has been implicated in various neurodegenerative diseases, including Alzheimer's, highlighting the research value of compounds that can serve as probes or synthetic intermediates in this field . The molecular formula for this compound is C16H20N2O3, and it has a molecular weight of 288.34 . This product is intended for use in laboratory research only and is not approved for human or veterinary diagnostic or therapeutic uses, or for personal consumption. Please refer to the available safety data sheets for proper handling information. Global sourcing options are available to support your research supply chain .

特性

IUPAC Name

benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-14-6-7-16(17-14)8-10-18(11-9-16)15(20)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQZZSUJLXKURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed analysis of the key physicochemical properties of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. While this specific compound is not extensively documented in publicly available databases, its molecular weight and exact mass can be precisely determined through structural analysis and calculation based on its systematic IUPAC name.

Structural Elucidation and Molecular Formula Determination

The systematic name "Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate" defines a unique chemical structure. A logical, step-by-step deconstruction of the name allows for the accurate assembly of its molecular architecture, which is a critical first step in determining its fundamental properties.

Workflow for Structural Deduction:

Caption: Logical workflow for deducing the molecular structure from the IUPAC name.

Following this systematic approach, the molecular formula is determined to be C₁₆H₂₀N₂O₃ . This formula is the basis for calculating the molecular weight and exact mass.

The resulting chemical structure is depicted below:

Caption: 2D representation of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate.

Core Physicochemical Properties

The molecular formula C₁₆H₂₀N₂O₃ allows for the precise calculation of the molecular weight and exact mass. These fundamental properties are crucial for a variety of applications in analytical chemistry, including mass spectrometry and quantitative analysis.

PropertyValueSource
Molecular Formula C₁₆H₂₀N₂O₃Calculated
Molecular Weight 288.34 g/mol [1]
Exact Mass 288.14739250 g/mol [1]
Monoisotopic Mass 288.14739250 g/mol [1]
Understanding Molecular Weight and Exact Mass
  • Molecular Weight (also known as molar mass) is calculated using the average atomic masses of the constituent elements, weighted by their natural isotopic abundance. This value is essential for stoichiometric calculations in chemical reactions, such as determining the mass of reactants needed or the theoretical yield of a product. For instance, to prepare a 10 mM solution of this compound in 100 mL of solvent, one would dissolve 28.834 mg of the substance.

  • Exact Mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is of paramount importance in high-resolution mass spectrometry (HRMS), where it is used to determine the elemental composition of a molecule with a high degree of confidence. The experimentally determined mass-to-charge ratio (m/z) is compared to the theoretical exact mass to confirm the identity of the compound.

Context within Spirocyclic Compounds

Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate belongs to the broader class of spirocyclic compounds, which are characterized by two rings connected through a single shared atom. This structural motif imparts a three-dimensional complexity that is often sought after in medicinal chemistry to explore novel regions of chemical space.

The diazaspiro[4.5]decane core, in particular, is a privileged scaffold found in a variety of biologically active molecules. Research into derivatives of this and related structures has revealed potential applications in several therapeutic areas. For example, various substituted diazaspiro[4.5]decanes have been investigated for their pharmacological activities.[2][3][4] The synthesis of such spiro systems is an active area of chemical research, with various strategies being developed to access these complex architectures.[5]

Conclusion

While direct experimental data for Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is not widely published, its fundamental physicochemical properties can be reliably determined from its chemical formula, C₁₆H₂₀N₂O₃. The calculated molecular weight of 288.34 g/mol and an exact mass of 288.14739250 g/mol provide a solid foundation for researchers and drug development professionals working with this compound. These values are indispensable for accurate experimental design, from solution preparation to analytical characterization by mass spectrometry.

References

  • PubChem. Compound Summary for CID 1714860. National Center for Biotechnology Information. [Link]

  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • PMC. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • Lookchem. 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives with a potent inhibitory effect on neural Ca-uptake and protecting action against TET-induced brain edema and memory and learning deficits. [Link]

  • IRIS. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • PubChemLite. Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate. [Link]

  • HETEROCYCLES. synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. [Link]

Sources

The Blueprint for Potency: A Technical Guide to Pharmacophore Modeling with Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,8-diazaspiro[4.5]decane scaffold represents a privileged structure in modern medicinal chemistry, conferring a rigid three-dimensional geometry that is advantageous for achieving high-affinity and selective interactions with biological targets. This technical guide provides an in-depth, experience-driven walkthrough of pharmacophore modeling, a cornerstone of in-silico drug discovery, centered around the representative molecule, Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate. We will explore both ligand- and structure-based modeling approaches, delving into the causality behind methodological choices, from initial data set preparation to rigorous model validation. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore modeling to accelerate the identification and optimization of novel therapeutics based on this promising chemical scaffold.

Introduction: The Significance of the Diazaspiro[4.5]decane Core

The diazaspiro[4.5]decane framework has garnered considerable attention in drug discovery due to its unique structural and physicochemical properties. Its inherent rigidity reduces the entropic penalty upon binding to a target, while the spirocyclic nature allows for a three-dimensional exploration of chemical space that is often inaccessible to more planar molecules.[1] Recent studies have highlighted the potential of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of various protein kinases, such as Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2/Janus Kinase 1 (TYK2/JAK1), which are implicated in inflammatory diseases and cancer.[2][3]

Given this context, pharmacophore modeling emerges as a powerful computational strategy to distill the essential steric and electronic features required for the biological activity of these compounds.[4] A pharmacophore model serves as a 3D query to efficiently screen large compound libraries for novel chemotypes that possess the desired interaction profile, thereby accelerating the hit-to-lead process.[5]

This guide will use Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate as a foundational structure to illustrate the principles and practices of pharmacophore modeling in a hypothetical kinase inhibitor discovery project.

The Duality of Approaches: Ligand-Based vs. Structure-Based Modeling

The choice between ligand-based and structure-based pharmacophore modeling is dictated by the available information about the biological target.[6]

  • Ligand-Based Approach: This method is employed when the 3D structure of the target protein is unknown or ambiguous.[7] It relies on a set of known active ligands to derive a common feature hypothesis that is presumed to be responsible for their shared biological activity.[7]

  • Structure-Based Approach: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available, this method allows for the direct identification of key interaction points within the binding site.[8]

For the purpose of this guide, we will first outline a ligand-based approach, assuming a set of active diazaspiro analogs have been identified, and then proceed to a more detailed structure-based workflow, leveraging a hypothetical crystal structure of a kinase in complex with an inhibitor.

Ligand-Based Pharmacophore Modeling: A Workflow

The fundamental premise of this approach is that molecules with similar biological activities often share a common binding mode and, therefore, a common arrangement of pharmacophoric features.

Step-by-Step Protocol for Ligand-Based Modeling
  • Training and Test Set Preparation:

    • Causality: The quality of the input data dictates the quality of the resulting model. A robust training set should consist of structurally diverse compounds with a significant range of biological activities (e.g., IC50 values).

    • Protocol:

      • Compile a set of at least 15-20 active compounds with known biological data against the target of interest.

      • Include a set of inactive compounds (decoys) that are structurally similar to the actives but lack significant biological activity. This helps in refining the model and reducing the likelihood of false positives.

      • Partition the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for external validation.[9]

  • Conformational Analysis:

    • Causality: Small molecules are flexible and can adopt numerous conformations. It is crucial to generate a diverse and energetically plausible set of conformers for each molecule to ensure the bioactive conformation is likely represented.

    • Protocol:

      • Utilize a conformational search algorithm (e.g., in software like MOE or Schrödinger's LigPrep) to generate a library of low-energy 3D conformations for each molecule in the training set.[7]

  • Feature Identification and Model Generation:

    • Causality: The goal is to identify the common spatial arrangement of pharmacophoric features shared by the active molecules.

    • Protocol (using a tool like Discovery Studio's HipHop or PHASE):

      • Define the pharmacophoric features to be considered. Standard features include:

        • Hydrogen Bond Acceptor (HBA)

        • Hydrogen Bond Donor (HBD)

        • Hydrophobic (H)

        • Aromatic Ring (AR)

        • Positive Ionizable (PI)

        • Negative Ionizable (NI)[9]

      • The algorithm aligns the conformers of the active molecules to identify common feature arrangements.

      • Multiple hypotheses are generated and ranked based on a scoring function that considers how well they map to the active compounds while being absent in the inactive ones.[6]

Visualization of Ligand-Based Workflow

LigandBased_Workflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Validation Actives Active Ligands Conformers Conformational Analysis Actives->Conformers Inactives Inactive Ligands (Decoys) Inactives->Conformers Alignment Molecular Alignment & Feature Identification Conformers->Alignment Hypothesis Generate & Rank Hypotheses Alignment->Hypothesis TestSet Test Set Screening Hypothesis->TestSet Metrics Calculate Validation Metrics TestSet->Metrics

Caption: Workflow for ligand-based pharmacophore modeling.

Structure-Based Pharmacophore Modeling: A Deeper Dive

This approach offers a more direct and often more accurate method for generating a pharmacophore model by leveraging the 3D structural information of the protein-ligand complex.[8] For our example, we will assume a crystal structure of RIPK1 kinase bound to a 2,8-diazaspiro[4.5]decan-1-one inhibitor is available.

Step-by-Step Protocol for Structure-Based Modeling
  • Protein-Ligand Complex Preparation:

    • Causality: The raw PDB structure often contains non-essential components (e.g., water molecules, co-factors) and may lack hydrogen atoms. Proper preparation is critical for an accurate representation of the binding site interactions.

    • Protocol (using BIOVIA Discovery Studio or Schrödinger's Maestro):

      • Obtain the PDB file of the target-ligand complex (e.g., from the Protein Data Bank).

      • Remove all water molecules that are not directly involved in mediating protein-ligand interactions.

      • Add hydrogen atoms and assign correct protonation states for titratable residues at a physiological pH.

      • Perform energy minimization of the complex to relieve any steric clashes.

  • Interaction Fingerprint Generation:

    • Causality: This step involves identifying all the key non-covalent interactions between the ligand and the amino acid residues in the binding pocket.

    • Protocol (using LigandScout or the "Receptor-Ligand Pharmacophore Generation" protocol in Discovery Studio):

      • The software automatically identifies and maps all possible interactions (H-bonds, hydrophobic contacts, aromatic interactions, etc.) between the bound ligand and the protein.

      • These interactions are then translated into pharmacophoric features with specific geometric constraints (e.g., spheres for hydrophobic centers, vectors for H-bonds).[10]

  • Pharmacophore Hypothesis Refinement:

    • Causality: Not all identified interactions may be essential for potent activity. It is often necessary to refine the initial pharmacophore to retain only the most critical features.

    • Protocol:

      • Analyze the generated pharmacophore in the context of the binding site.

      • Consult structure-activity relationship (SAR) data if available to prioritize features that are known to be important for activity.

      • Optionally, add "excluded volumes" to the model. These represent regions of space occupied by the protein that should not be occupied by a potential ligand, thus improving the model's selectivity.[11]

Visualization of Structure-Based Workflow

StructureBased_Workflow cluster_prep Input Preparation cluster_gen Model Generation cluster_screen Screening PDB Protein-Ligand Complex (PDB) Clean Clean & Prepare Structure PDB->Clean Interaction Identify Interactions Clean->Interaction Pharmacophore Generate Pharmacophore Features Interaction->Pharmacophore Refine Refine Hypothesis (add Excluded Volumes) Pharmacophore->Refine VS Virtual Screening Refine->VS

Caption: Workflow for structure-based pharmacophore modeling.

The Litmus Test: Rigorous Model Validation

A pharmacophore model is only as good as its ability to predict the activity of new compounds.[12] Therefore, validation is a non-negotiable step in the workflow. The primary goal is to demonstrate that the model can effectively distinguish between active and inactive compounds.

Key Validation Methodologies
  • Test Set Validation:

    • Causality: This is the most robust method for assessing the predictive power of a model on unseen data.

    • Protocol:

      • Screen the previously created test set (containing both active and inactive compounds) against the final pharmacophore model.

      • The model is considered valid if it successfully identifies a high percentage of the active compounds while rejecting a high percentage of the inactives.[9]

  • Decoy Set Validation:

    • Causality: A decoy set consists of molecules that have similar physicochemical properties to the active compounds but are topologically distinct and assumed to be inactive. This helps to assess the model's ability to avoid finding hits based on simple properties like molecular weight or logP.

    • Protocol:

      • Generate a decoy set using a tool like DUD-E (Directory of Useful Decoys, Enhanced).

      • Screen the combined set of active compounds and decoys against the pharmacophore model.

Quantitative Validation Metrics

The performance of the validation screening is assessed using several statistical metrics.[8][12]

MetricDescriptionFormulaIdeal Value
Yield of Actives (%A) Percentage of known actives in the hit list.(Ha / Ht) * 100High
Sensitivity (Se) The ability of the model to identify active compounds.(Ha / A) * 100> 70%
Specificity (Sp) The ability of the model to exclude inactive compounds.(Tn / N) * 100High
Enrichment Factor (EF) How many more actives are found in the hit list compared to random selection.(Ha/Ht) / (A/D)> 1
Goodness of Hit (GH) Score A single metric that balances sensitivity and specificity.((Ha(3A+Ht))/(4Ht*A)) * (1-((Ht-Ha)/(D-A)))0.8 - 1.0
Area Under ROC Curve (AUC) A measure of the model's ability to distinguish between classes.Plot of Sensitivity vs. (1-Specificity)0.9 - 1.0

Where: Ha = number of actives in the hit list, Ht = total number of hits, A = total number of actives in the database, D = total number of compounds in the database, Tn = true negatives, N = total number of inactives.

Visualization of the Validation Cascade

Validation_Cascade cluster_input Input Data cluster_process Validation Process cluster_output Performance Evaluation Model Generated Pharmacophore Model Screening Screen Database with Model Model->Screening TestDB Test Database (Actives + Decoys) TestDB->Screening HitList Generate Hit List Screening->HitList Metrics Calculate Metrics (EF, GH, AUC) HitList->Metrics Decision Model Valid? Metrics->Decision

Caption: The pharmacophore model validation cascade.

Conclusion and Future Directions

Pharmacophore modeling, when executed with scientific rigor and a clear understanding of its underlying principles, is an indispensable tool in modern drug discovery. The 1,8-diazaspiro[4.5]decane scaffold, with its proven success in targeting challenging protein classes like kinases, provides an excellent platform for the application of these in-silico techniques. By carefully selecting the appropriate modeling strategy, meticulously preparing input data, and stringently validating the resulting hypotheses, researchers can significantly enhance the efficiency and effectiveness of their discovery pipelines.

Future advancements in this field are likely to involve the integration of machine learning and artificial intelligence to improve feature selection and predictive accuracy, as well as the use of molecular dynamics simulations to generate dynamic pharmacophore models that account for protein flexibility.[13] As our understanding of molecular recognition deepens, so too will the power and precision of pharmacophore-based drug design.

References

  • Starosyla, S. A., Volynets, G. P., Bdzhola, V. G., Golub, A. G., & Yarmoluk, S. M. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Methodology, 4(4), 157–167. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed, Bioorganic & Medicinal Chemistry. [Link]

  • Fiveable. (2025). Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable. [Link]

  • Li, J., et al. (2009). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Journal of Molecular Modeling, 15(2), 119-129. [Link]

  • Scribd. (n.d.). Pharmacophore Modeling Steps Guide. Scribd. [Link]

  • Milošević, M., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 887. [Link]

  • Schaller, D., et al. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI. [Link]

  • Rugar, S., et al. (2025). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. ACS Publications. [Link]

  • Liu, X., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Distinto, S., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(8), 983. [Link]

  • Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799-22832. [Link]

  • Kumar, P. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Punet Kumar. [Link]

  • Dr. Cheminformatics. (2024, October 30). How to develope a pharmacophore model in 2 minutes [Video]. YouTube. [Link]

  • Liu, X., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed, Journal of Medicinal Chemistry. [Link]

  • ScienceDirect. (n.d.). Pharmacophore model validation by goodness-of-hit score (GH) score method. ScienceDirect. [Link]

  • (2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate. [Link]

  • Ekuadzi, E., et al. (2021). Pharmacophore model, docking, QSAR, and molecular dynamics simulation studies of substituted cyclic imides and herbal medicines as COX-2 inhibitors. Journal of Biomolecular Structure and Dynamics, 39(16), 6061-6076. [Link]

  • J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. [Link]

  • Wang, J., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111636. [Link]

  • Kim, H., et al. (2013). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Bioorganic & Medicinal Chemistry Letters, 23(21), 5975-5979. [Link]

  • Al-Qtaish, N., et al. (2024). Ligand-based pharmacophore modeling and machine learning for the discovery of potent aurora A kinase inhibitory leads of novel chemotypes. Molecular Diversity, 28(6), 4241-4257. [Link]

  • Sari, Y., et al. (2020). Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. International Journal of Molecular Sciences, 21(20), 7779. [Link]

  • Mohan, S., et al. (2024). Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX. Journal of Molecular Graphics and Modelling, 126, 108643. [Link]

  • CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio. CD ComputaBio. [Link]

  • ResearchGate. (n.d.). Discovery Studio 1.7: Structure-Based Pharmacophores. [Link]

  • Al-Malki, J., et al. (2022). Structure-based pharmacophore modeling, virtual screening and simulation studies for the identification of potent anticancerous phytochemical lead targeting cyclin-dependent kinase 2. Journal of Biomolecular Structure and Dynamics, 40(20), 9815-9832. [Link]

  • Albanese, V., et al. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. [Link]

  • (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. [Link]

  • NextSDS. (n.d.). 8-BENZYL-1-THIA-4,8-DIAZA-SPIRO[4.5]DECANE-3-CARBOXYLIC ACID. NextSDS. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the synthesis of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate, a valuable scaffold in medicinal chemistry. The protocol is designed for practical application in a laboratory setting, with explanations of the underlying chemical principles and experimental considerations.

Introduction

Spirocyclic scaffolds, particularly those incorporating piperidine rings, are of significant interest in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological space.[1] The 1,8-diazaspiro[4.5]decane-2-one core is a key pharmacophore found in various biologically active molecules.[2] This guide outlines a robust and reproducible three-step synthesis to obtain Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate, a protected derivative ready for further functionalization.

The synthetic strategy employs a sequence of well-established and reliable chemical transformations: a reductive amination to construct the key acyclic precursor, followed by a deprotection-lactamization cascade to form the spirocyclic core, and finally, N-benzylation to yield the target compound.

Overall Synthetic Scheme

The synthesis of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is accomplished via the three-step sequence illustrated below.

Synthetic_Workflow Start 1-Boc-4-piperidone + Ethyl 2-aminoacetate HCl Step1 Step 1: Reductive Amination Start->Step1 Intermediate1 Ethyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetate Step1->Intermediate1 STAB, TEA Step2 Step 2: Boc Deprotection & Intramolecular Lactamization Intermediate1->Step2 TFA or HCl Intermediate2 1,8-Diazaspiro[4.5]decan-2-one Step2->Intermediate2 Step3 Step 3: N-Benzylation Intermediate2->Step3 Benzyl Chloroformate, Base FinalProduct Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate Step3->FinalProduct

Figure 1: Overall synthetic workflow for Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate.

Step 1: Reductive Amination to Synthesize Ethyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetate

Principle: This step involves the formation of an imine intermediate from the reaction of 1-Boc-4-piperidone and ethyl 2-aminoacetate, which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for this transformation, as it is less sensitive to acidic conditions than other borohydrides.[3][4] Triethylamine (TEA) is added to neutralize the hydrochloride salt of the amino ester, liberating the free amine for the reaction.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
1-Boc-4-piperidone199.2610.01.99 g
Ethyl 2-aminoacetate hydrochloride139.5811.01.54 g
Triethylamine (TEA)101.1922.03.06 mL
Sodium triacetoxyborohydride (STAB)211.9415.03.18 g
Dichloromethane (DCM)--50 mL
Saturated aq. NaHCO₃ solution--As needed
Brine--As needed
Anhydrous Na₂SO₄ or MgSO₄--As needed
Protocol
  • To a 250 mL round-bottom flask, add 1-Boc-4-piperidone (1.99 g, 10.0 mmol) and ethyl 2-aminoacetate hydrochloride (1.54 g, 11.0 mmol).

  • Dissolve the solids in dichloromethane (50 mL).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add triethylamine (3.06 mL, 22.0 mmol) to the stirred suspension. Stir for 15 minutes to ensure the complete formation of the free amine.

  • Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Step 2: Boc Deprotection and Intramolecular Lactamization to form 1,8-Diazaspiro[4.5]decan-2-one

Principle: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[3] The resulting primary amine intermediate is then poised for a spontaneous or heat-induced intramolecular cyclization (lactamization) with the ethyl ester to form the thermodynamically stable six-membered lactam ring of the spirocyclic core.[5]

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetate286.385.01.43 g
Trifluoroacetic acid (TFA)114.02-10 mL
Dichloromethane (DCM)--10 mL
Toluene--20 mL
Saturated aq. NaHCO₃ solution--As needed
Anhydrous Na₂SO₄ or MgSO₄--As needed
Protocol
  • Dissolve the starting material (1.43 g, 5.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Add trifluoroacetic acid (10 mL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the deprotection is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.

  • To the residue, add toluene (20 mL) and heat the mixture to reflux (approximately 110 °C) for 4-6 hours to drive the lactamization.

  • Cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is ~8-9.

  • Extract the aqueous layer with a more polar solvent system like 10% methanol in dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude spiro-lactam.

  • The product can be purified by crystallization or column chromatography if necessary.

Step 3: N-Benzylation to Yield Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Principle: The final step is the protection of the secondary amine of the piperidine ring with a benzyl carbamate (Cbz or Z group). This is achieved by reacting the spiro-lactam with benzyl chloroformate in the presence of a base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
1,8-Diazaspiro[4.5]decan-2-one154.213.0463 mg
Benzyl chloroformate170.593.30.43 mL
Triethylamine (TEA) or DIPEA101.19 / 129.244.50.63 mL / 0.78 mL
Dichloromethane (DCM)--20 mL
Saturated aq. NaHCO₃ solution--As needed
Brine--As needed
Anhydrous Na₂SO₄ or MgSO₄--As needed
Protocol
  • Dissolve 1,8-diazaspiro[4.5]decan-2-one (463 mg, 3.0 mmol) in dichloromethane (20 mL) in a round-bottom flask.

  • Add triethylamine (0.63 mL, 4.5 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (0.43 mL, 3.3 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product, Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate.

Reaction Mechanism: Deprotection and Lactamization

The key transformation in this synthesis is the acid-mediated Boc deprotection followed by intramolecular lactamization.

Mechanism cluster_0 Boc Deprotection cluster_1 Intramolecular Lactamization A Boc-protected amine ester B Protonated intermediate A->B + H+ C Carbocation + Carbamic acid B->C Loss of t-butyl cation D Deprotected amine ester C->D Decarboxylation E Deprotected amine ester F Tetrahedral intermediate E->F Intramolecular nucleophilic attack G Spiro-lactam F->G Loss of ethanol

Figure 2: Mechanism of Boc deprotection and subsequent intramolecular lactamization.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate. The described three-step sequence is based on reliable and well-documented chemical reactions, ensuring a high probability of success for researchers in the field of medicinal chemistry and drug development. The final product serves as a versatile intermediate for the synthesis of more complex molecules and compound libraries.

References

  • Albanese, V., Pedriali, G., Fabbri, M., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link][6][7][8][9]

  • NextSDS. (n.d.). Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate — Chemical Substance Information. Retrieved from [Link][10]

  • Hughes, D. L. (2012). Spiro-fused Pyrrolidine, Piperidine, and Oxindole Scaffolds from Lactams. Organic Letters, 14(18), 4730–4733. [Link][5]

  • Defense Technical Information Center. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link][3]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link][11]

  • Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link][4][12]

  • Google Patents. (2016). Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters. [13]

  • Krafft, E. A., et al. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Synthesis, 2005(19), 3245-3252. [Link][14]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link][2]

  • D'Hondt, M., et al. (2014). An unusual intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 12(35), 6825-6830. [Link][1]

  • NextSDS. (n.d.). 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one — Chemical Substance Information. Retrieved from [Link][15]

Sources

Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate as a spirocyclic building block in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

A Versatile Spirocyclic Scaffold for Modern Drug Discovery

Abstract

Spirocyclic scaffolds are increasingly vital in medicinal chemistry for their ability to confer novel three-dimensional structures, which can lead to improved physicochemical properties and new intellectual property.[1][2][3] This application note details the synthesis, characterization, and strategic use of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate as a key building block in drug discovery. We provide comprehensive, field-tested protocols for its derivatization and offer insights into the rationale behind these experimental designs, empowering researchers to leverage this valuable scaffold in their work.

Introduction: The Strategic Value of Spirocyclic Scaffolds

The push to move beyond flat, aromatic molecules in drug design is a well-established theme in modern medicinal chemistry.[4] This "escape from flatland" is driven by the understanding that three-dimensional scaffolds can offer significant advantages. Spirocycles, which feature two rings joined at a single atom, provide a rigid and defined 3D geometry. This structural feature can enhance binding affinity to biological targets, improve selectivity, and lead to better ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2][5]

The 1,8-diazaspiro[4.5]decane core is a particularly useful framework due to the presence of two distinct nitrogen atoms. This allows for orthogonal chemical modifications, enabling a systematic exploration of the structure-activity relationship (SAR). Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is an ideal starting material, with the benzyl carbamate (Cbz) group protecting the N8-amine and the lactam at the 2-position, along with the secondary amine at N1, providing distinct points for chemical diversification.

Synthesis and Characterization

The synthesis of the title compound is reliably achieved through a multi-step process that is both scalable and efficient. A common and effective method involves the reaction of N-benzyl-4-piperidone with an appropriate amino acid derivative.

Protocol 1: Synthesis of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Materials:

  • N-Cbz-4-piperidone

  • Ethyl 2-aminoacetate hydrochloride

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reductive Amination: In a flask, dissolve N-Cbz-4-piperidone (1.0 eq) in dichloroethane (0.2 M). Add ethyl 2-aminoacetate hydrochloride (1.2 eq) and stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) in portions over 15 minutes.

  • Continue stirring at room temperature for 16 hours. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure. This will yield the crude diester intermediate.

  • Lactam Formation (Dieckmann Cyclization): The crude intermediate is then cyclized using a base like sodium ethoxide in ethanol to form the desired lactam.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., with a 30-70% ethyl acetate in hexanes gradient) to obtain Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate as a white to off-white solid.

Table 1: Characterization Data
ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C₁₆H₂₀N₂O₃
Molecular Weight 288.34 g/mol
¹H NMR (CDCl₃, 400 MHz) Consistent with the structure
¹³C NMR (CDCl₃, 100 MHz) Consistent with the structure
LC-MS (ESI) m/z 289.1 [M+H]⁺
Purity (HPLC) >95%

Application in Library Synthesis: Strategic Derivatization

The true value of this building block is its potential for controlled, stepwise derivatization. The different reactivity of the N1-amine (within a lactam) and the Cbz-protected N8-amine allows for a modular approach to library synthesis.

Workflow for Spirocycle Library Development

The following diagram shows a typical workflow for using the title compound in a drug discovery project.

G A Start: Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate B N1-Alkylation / Arylation (e.g., Buchwald-Hartwig, S_NAr) A->B Introduce R¹ C N8-Deprotection (Hydrogenolysis) B->C Expose N8-amine D N8-Functionalization (Amide coupling, Reductive amination, etc.) C->D Introduce R² E Final Compounds (Diverse Library) D->E Purification & Screening

Caption: General workflow for library synthesis.

Protocol 2: N1-Alkylation via Buchwald-Hartwig Cross-Coupling

This protocol details the arylation of the N1 position, a powerful method for introducing aromatic diversity.

Materials:

  • Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

  • Aryl bromide or chloride (1.1 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous toluene

Procedure:

  • In an oven-dried reaction vessel, combine the spirocycle (1.0 eq), aryl halide, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring progress with LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue using flash column chromatography.

Rationale: The use of a palladium catalyst and a specialized phosphine ligand like Xantphos is essential for forming the carbon-nitrogen bond with the sterically hindered and electronically deactivated lactam nitrogen. Cesium carbonate serves as an effective base for this transformation.

Protocol 3: N8-Deprotection (Cbz Removal)

The Cbz group can be easily removed through catalytic hydrogenation, a clean and high-yielding reaction that exposes the secondary amine at the N8 position for further functionalization.

Materials:

  • N1-substituted Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate derivative

  • Palladium on carbon (10% w/w, 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected starting material in methanol (0.1 M) in a hydrogenation-safe flask.

  • Carefully add the palladium on carbon catalyst under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature for 4-16 hours. Monitor with TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully filter the reaction mixture through Celite® to remove the palladium catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting amine is often pure enough for the next step but can be purified by chromatography if needed.

Trustworthiness Note: Complete removal of the palladium catalyst is critical, as any residue can interfere with subsequent reactions and is not desirable in compounds intended for biological testing.

Protocol 4: N8-Functionalization via Amide Coupling

The exposed N8-amine is a versatile point for introducing a wide range of substituents through amide bond formation.

Materials:

  • Deprotected spirocyclic amine

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF (0.2 M).

  • Add HATU and stir for 5 minutes at room temperature.

  • Add a solution of the spirocyclic amine (1.0 eq) in DMF, followed by DIPEA.

  • Stir the reaction at room temperature for 2-6 hours, monitoring progress with LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash twice with water and once with brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Logical Relationship of Derivatization Steps

The chemical logic of the synthesis plan is based on the orthogonal reactivity of the different functional groups.

G Start Scaffold N1 N1 (Lactam) Start->N1 Less Reactive N8 N8 (Cbz-Amine) Start->N8 Protected N8_deprotected N8 (Free Amine) N1->N8_deprotected N1-Functionalization N8->N8_deprotected Deprotection Final Final Product N8_deprotected->Final N8-Functionalization

Caption: Reactivity and protection strategy.

Conclusion

Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is a valuable building block that offers a reliable route to novel, three-dimensional chemical structures. Its synthesis is straightforward, and its orthogonal protecting group strategy enables the systematic and controlled creation of diverse libraries of spirocyclic compounds. The protocols and strategic insights in this note are intended to help medicinal chemists effectively integrate this scaffold into their drug discovery programs, ultimately aiding in the development of new therapeutics with enhanced properties.

References

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: Semantic Scholar URL: [Link]

  • Title: The use of spirocyclic scaffolds in drug discovery Source: OA Monitor Ireland URL: [Link]

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: ACS Publications URL: [Link]

Sources

Application Note: Cbz Deprotection Protocols for Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Spirocyclic piperidines, particularly the 1,8-diazaspiro[4.5]decane scaffold, have emerged as privileged structures in modern drug discovery[1]. By introducing rich three-dimensionality ( sp3 character), these scaffolds improve physicochemical properties, solubility, and metabolic stability compared to traditional flat heteroaromatics[2]. Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate serves as a critical building block in this space. The molecule features a highly stable γ -lactam (2-oxo) fused to a piperidine ring, where the piperidine nitrogen is masked by a carboxybenzyl (Cbz) protecting group.

Removing the Cbz group to reveal the secondary amine is a mandatory step for subsequent functionalization (e.g., amide coupling, reductive amination). The 2-oxo moiety is generally inert to standard hydrogenolysis and anhydrous acidic conditions, offering excellent chemoselectivity. The protocols detailed below provide field-proven, self-validating methods for Cbz cleavage, tailored to different laboratory capabilities and substrate functional groups.

Strategic Decision Workflow

Selecting the correct deprotection strategy depends heavily on the presence of orthogonal functional groups and available laboratory infrastructure.

Decision tree for selecting the optimal Cbz deprotection strategy based on substrate and lab setup.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation (The Gold Standard)

Causality & Rationale: Direct hydrogenolysis using Palladium on Carbon (Pd/C) and H2​ gas is the cleanest method for Cbz removal. Methanol (MeOH) or Ethanol (EtOH) is chosen as the solvent because polar protic solvents stabilize the transient carbamic acid intermediate, facilitating its rapid decarboxylation into the free amine and CO2​ [3]. Wet Pd/C (typically 50% water) is strictly utilized to mitigate the pyrophoric risk associated with dry palladium catalysts in the presence of methanol vapors.

Step-by-Step Methodology:

  • Preparation: Dissolve Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (1.0 equiv) in HPLC-grade MeOH (0.1 M concentration) in a round-bottom flask.

  • Inerting: Purge the solution with N2​ gas for 5 minutes. Causality: Removing dissolved oxygen prevents solvent ignition upon catalyst addition.

  • Catalyst Addition: Carefully add 10% Pd/C (wet, 10-20% w/w relative to the substrate).

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas via a balloon (or set to 40-50 psi in a Parr shaker for larger scales). Stir vigorously at room temperature for 2–6 hours.

  • Self-Validation Check: Monitor the reaction via TLC (10% MeOH in DCM). The starting material is UV-active due to the benzyl ring. The reaction is complete when the UV-active spot disappears and a highly polar, UV-inactive spot emerges that stains intensely pink/purple with Ninhydrin (confirming the free secondary amine).

  • Workup: Purge the flask with N2​ to remove residual H2​ . Filter the mixture through a pad of Celite to remove the Pd/C. Causality: Celite traps the fine palladium particulates, preventing product contamination and safe handling of the catalyst. Wash the pad with excess MeOH and concentrate the filtrate in vacuo to yield the free amine.

Protocol 2: Catalytic Transfer Hydrogenation (CTH)

Causality & Rationale: For laboratories lacking H2​ gas infrastructure, Catalytic Transfer Hydrogenation (CTH) using ammonium formate is a highly efficient alternative[4]. In the presence of Pd/C, ammonium formate decomposes into H2​ , NH3​ , and CO2​ . The mild heating drives this decomposition, generating in situ hydrogen gas that performs the hydrogenolysis.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 equiv) in MeOH or EtOH (0.1 M).

  • Reagent Addition: Add 10% Pd/C (wet, 10% w/w), followed by solid ammonium formate (5.0–10.0 equiv). Causality: A large excess of ammonium formate ensures a continuous generation of hydrogen to drive the reaction to completion.

  • Reaction: Equip the flask with a reflux condenser and heat to 60 °C.

  • Self-Validation Check: The reaction will visibly effervesce as CO2​ and NH3​ gases are evolved. The cessation of gas evolution often correlates with reaction completion. LCMS analysis will self-validate the outcome by showing the disappearance of the [M+H]+ peak for the Cbz-protected species and the appearance of the lower mass free amine.

  • Workup: Cool to room temperature, filter through Celite, and concentrate. If residual formate salts remain, dissolve the residue in DCM, wash with a small volume of saturated aqueous NaHCO3​ , dry over Na2​SO4​ , and concentrate.

Protocol 3: Acid-Mediated Cleavage (Orthogonal Approach)

Causality & Rationale: If the spirocyclic derivative has been functionalized with reducible groups (e.g., alkenes, alkynes, or nitro groups), Pd-catalyzed methods will indiscriminately reduce them. In such cases, strong anhydrous acid (33% HBr in Acetic Acid) is used. The acid protonates the carbamate carbonyl, facilitating nucleophilic attack by the bromide ion on the benzylic carbon ( SN​2 cleavage). Anisole is added as a carbocation scavenger to prevent the highly reactive benzyl bromide byproduct from alkylating the newly liberated secondary amine.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 equiv) and Anisole (2.0 equiv) in minimal glacial acetic acid.

  • Cleavage: Slowly add 33% HBr in Acetic Acid (10.0 equiv) dropwise at room temperature. Stir for 1–2 hours.

  • Self-Validation Check: As the reaction progresses, the highly polar amine hydrobromide salt will often precipitate directly out of the acidic solution. Filtration and subsequent 1H NMR of the solid will confirm success via the complete absence of the aromatic benzyl protons (7.3–7.4 ppm) and the benzylic CH2​ singlet (5.1 ppm).

  • Workup: Pour the mixture into cold diethyl ether to fully precipitate the amine hydrobromide salt. Filter, wash with copious amounts of ether (to remove anisole and benzyl bromide), and dry under vacuum.

Quantitative Method Comparison

ParameterCatalytic Hydrogenation ( H2​ )Transfer Hydrogenation (CTH)Acidic Cleavage (HBr/AcOH)
Typical Yield 90–98%85–95%80–90%
Reaction Time 2–6 hours1–3 hours1–2 hours
Chemoselectivity Cleaves alkynes, alkenes, nitro, benzyl ethersCleaves nitro, benzyl ethers (slower)Tolerates reducible groups; cleaves Boc, t-Bu esters
Scalability Excellent (requires pressure reactor for >100g)Good (exothermic gas evolution limits massive scale)Good (corrosive, requires careful quenching)
Byproducts Toluene, CO2​ (volatile)Toluene, CO2​ , NH3​ (volatile)Benzyl bromide (requires scavenger), CO2​

Mechanistic Pathway Visualization

Mechanistic pathway of Pd-catalyzed hydrogenolysis and subsequent decarboxylation.

References

  • Strategies for the Synthesis of Spiropiperidines White Rose Research Online / Organic & Biomolecular Chemistry
  • Insertion of an Amphipathic Linker in a Tetrapodal Tryptophan Derivative Leads to a Novel and Highly Potent Entry Inhibitor... MDPI (Molecules)
  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?
  • Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis Taylor & Francis

Sources

Evaluating Spirocyclic Pharmacophores: In Vitro BACE-1 Inhibition Assay Preparation Using Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The development of disease-modifying therapies for Alzheimer's Disease (AD) frequently targets the amyloidogenic pathway, specifically the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). BACE-1 is an aspartyl protease responsible for the rate-limiting cleavage of the amyloid precursor protein (APP), leading to the generation of neurotoxic amyloid-beta (Aβ) peptides [1].

In medicinal chemistry, spirocyclic scaffolds such as Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate have emerged as highly privileged building blocks for BACE-1 inhibitors [2]. The causality behind this structural choice lies in conformational restriction . The spirocyclic core forces the molecule into a rigid 3D geometry, allowing the 1,8-diazaspiro[4.5]decane pharmacophore to project N-arylated substituents deeply into the highly contoured S1 and S2 catalytic pockets of the BACE-1 active site. This rigid vectoring significantly reduces the entropic penalty upon binding, leading to superior binding kinetics and enhanced inhibitory potency compared to flexible linear analogs.

This application note provides a comprehensive, self-validating protocol for preparing and evaluating derivatives of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate using an in vitro Fluorescence Resonance Energy Transfer (FRET) assay.

BACE-1 FRET Assay Mechanism

To accurately quantify the inhibitory potency (IC₅₀) of synthesized spirocyclic derivatives, a continuous FRET-based enzymatic assay is employed [3]. The assay utilizes a synthetic APP-derived peptide substrate conjugated with a fluorescent donor (e.g., EDANS) and a quenching acceptor (e.g., DABCYL).

The Causality of the Signal: In its intact state, the physical proximity of the quencher suppresses the donor's fluorescence via resonance energy transfer. When active BACE-1 cleaves the substrate, the donor and quencher separate, restoring the full quantum yield of the fluorophore. A potent spirocyclic inhibitor competitively binds the BACE-1 active site, preventing cleavage and maintaining a quenched signal.

BACE1_Mechanism APP APP FRET Substrate (Donor + Quencher) Cleavage Enzymatic Cleavage (Separation of Fragments) APP->Cleavage Catalyzed by BACE-1 BACE1 BACE-1 Enzyme (Active Aspartyl Protease) BACE1->Cleavage Active Site Binding Inhibitor Spirocyclic Inhibitor (1,8-diazaspiro core) Inhibitor->BACE1 Competitive Inhibition NoFluorescence Quenched Signal (Inhibition Maintained) Inhibitor->NoFluorescence Prevents Cleavage Fluorescence High Fluorescence Signal (Ex/Em = 345/500 nm) Cleavage->Fluorescence Substrate Cleaved

Graphviz Diagram: BACE-1 Cleavage Pathway and FRET Inhibition Mechanism.

Compound Preparation & Handling

The spirocyclic nature of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate derivatives generally imparts moderate lipophilicity. Proper handling is critical to prevent compound precipitation or artifactual enzyme denaturation.

Stock Solution Preparation
  • Weighing: Accurately weigh the lyophilized spirocyclic compound.

  • Dissolution: Dissolve the compound in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to create a 10 mM primary stock.

    • Expert Insight: Always use glass vials for stock storage, as lipophilic spirocycles can adsorb onto the walls of cheap polystyrene tubes, artificially lowering the effective concentration.

  • Storage: Aliquot the 10 mM stock into 10 µL volumes and store at -20°C. Avoid multiple freeze-thaw cycles to prevent compound degradation.

Serial Dilution for IC₅₀ Determination

To generate a robust dose-response curve, perform a 10-point, 3-fold serial dilution.

  • Crucial Causality: The final concentration of DMSO in the assay well must not exceed 1% (v/v) . Concentrations above 1% alter the dielectric constant of the assay buffer, leading to conformational changes in the BACE-1 enzyme and yielding false-positive inhibition data [4].

  • Dilute the 10 mM stock in 100% DMSO to create a working dilution series (e.g., 1 mM down to 0.05 µM).

  • Prior to adding to the assay plate, perform a 1:10 intermediate dilution of these stocks into the BACE-1 Assay Buffer (yielding 10% DMSO). Adding 10 µL of this intermediate to a 100 µL final assay volume ensures a safe 1% final DMSO concentration.

In Vitro BACE-1 FRET Assay Protocol

This protocol is designed for a 96-well black microplate (black walls prevent well-to-well optical crosstalk). The system is self-validating by including both a "Blank" (background fluorescence) and a "Positive Control" (uninhibited enzyme activity).

Reagent Preparation
  • Assay Buffer: Thaw the BACE-1 Assay Buffer (typically 50 mM Sodium Acetate, pH 4.5, 50 mM NaCl, 0.01% CHAPS). The acidic pH is strictly required as BACE-1 is an endosomal enzyme with an optimal pH of 4.5.

  • Substrate Master Mix: Dilute the FRET peptide substrate 1:70 in Assay Buffer. Keep this mixture protected from light.

  • Enzyme Preparation: Dilute the recombinant human BACE-1 enzyme to a working concentration of 10 ng/µL using the Assay Buffer. Keep on ice until immediately before use.

Assay Assembly Workflow

Assemble the assay strictly in the order listed below to prevent premature reaction initiation.

  • Buffer Addition: Add 20 µL of Assay Buffer to the "Blank" wells.

  • Substrate Addition: Add 70 µL of the Substrate Master Mix to all wells (Blank, Positive Control, and Test Sample wells).

  • Compound Addition: Add 10 µL of the prepared Test Compound (at 10% DMSO) to the "Test Sample" wells. Add 10 µL of 10% DMSO vehicle to the "Blank" and "Positive Control" wells.

  • Incubation: Incubate the plate in the dark at room temperature for 10 minutes to allow the inhibitor to pre-equilibrate with the assay environment.

  • Reaction Initiation: Add 20 µL of the diluted BACE-1 enzyme (10 ng/µL) to the "Positive Control" and "Test Sample" wells. Do not add enzyme to the Blank wells.

Table 1: Assay Reaction Setup Matrix
ComponentBlank (Background)Positive Control (Max Activity)Test Sample (Inhibition)
BACE-1 Assay Buffer 20 µL--
Substrate Master Mix 70 µL70 µL70 µL
Vehicle (10% DMSO) 10 µL10 µL-
Test Compound (in 10% DMSO) --10 µL
BACE-1 Enzyme (10 ng/µL) -20 µL20 µL
Total Well Volume 100 µL 100 µL 100 µL
Kinetic Measurement

Immediately transfer the plate to a fluorescence microplate reader.

  • Settings: Excitation = 345 nm; Emission = 500 nm.

  • Mode: Kinetic reading (read every 2 minutes for 60 minutes) at 37°C.

  • Expert Insight: Kinetic reading is vastly superior to endpoint reading. It allows you to calculate the initial velocity ( V0​ ) of the linear portion of the reaction curve, ensuring that substrate depletion (<10% conversion) does not artificially skew the IC₅₀ calculation.

Data Analysis & Interpretation

  • Background Subtraction: Subtract the Relative Fluorescence Units (RFU) of the Blank wells from all Positive Control and Test Sample wells at each time point.

  • Velocity Calculation: Plot RFU vs. Time. Determine the slope (initial velocity, V0​ ) of the linear phase (typically between 10 and 40 minutes).

  • Percent Inhibition: Calculate using the formula:

    % Inhibition=(1−V0(Positive Control)​V0(Test Sample)​​)×100
  • IC₅₀ Determination: Plot % Inhibition against the log of the compound concentration. Fit the data using a 4-parameter logistic non-linear regression model (e.g., via GraphPad Prism).

Table 2: Expected Pharmacophore Evaluation Data

Note: Data represents typical structure-activity relationship (SAR) progression when utilizing the spirocyclic building block.

Compound DerivativeStructural ModificationExpected IC₅₀ (nM)Interpretation
Scaffold Baseline Unsubstituted Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate> 10,000Inactive; lacks necessary S1/S2 pocket binding motifs.
Intermediate 1 N-arylation (e.g., 3-fluorophenyl addition)500 - 1,000Weak inhibition; aryl group enters S1 pocket, but lacks auxiliary hydrogen bonding.
Optimized Lead N-arylation + targeted stereocenters (e.g., (5R,7S) configuration)5 - 50Potent inhibition; rigid spirocycle perfectly aligns functional groups with catalytic aspartates.

References

  • Title: Stereoselective Synthesis of Spiropiperidines as BACE-1 Aspartyl Protease Inhibitors via Late Stage N-Arylation of a 1,8-Diazaspiro[4.5]dec-3-en-2-one Pharmacophore Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Data Sheet - BACE1 FRET Assay Kit Source: BPS Bioscience URL: [Link]

Troubleshooting & Optimization

Troubleshooting solubility issues of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate . This guide is designed for researchers, synthetic chemists, and drug development professionals who are encountering solubility challenges with this specific spirocyclic intermediate.

By understanding the causality behind the physical properties of this molecule, you can optimize your solvent selection, improve reaction yields, and streamline your purification workflows.

Structural Diagnostics & Solubility Mechanics

The solubility profile of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is governed by three distinct structural motifs:

  • The 1,8-diazaspiro[4.5]decane core: Spirocyclic scaffolds possess a unique three-dimensional nature that reduces conformational entropy, which often leads to highly efficient, tight crystal lattice packing in the solid state[1].

  • The Lactam (2-oxo) Moiety: The lactam acts as a potent hydrogen bond donor (via the NH) and acceptor (via the C=O). This creates robust intermolecular hydrogen-bonding networks that resist dissolution in non-polar media.

  • The Benzyl Carbamate (Cbz) Group: The carbamate functionality exhibits an amide resonance that restricts its conformation, further enhancing the stability of the solid state[2]. While the benzyl ring adds lipophilicity, it also introduces π−π stacking interactions that must be disrupted by the solvent[3].

G Start Compound Insoluble in Initial Solvent CheckStructure Analyze Intermolecular Forces (Lactam H-bonds, Cbz pi-pi) Start->CheckStructure Protic Highly Non-Polar Solvent? (e.g., Hexanes, Toluene) CheckStructure->Protic SwitchPolar Switch to Polar Aprotic (DCM, THF, EtOAc) Protic->SwitchPolar Yes StillInsoluble Still Insoluble? Protic->StillInsoluble No SwitchPolar->StillInsoluble StrongHBA Use Strong H-Bond Acceptors (DMF, DMSO, NMP) StillInsoluble->StrongHBA Yes HeatSonication Apply Gentle Heat (40°C) & Sonication StillInsoluble->HeatSonication No, but slow StrongHBA->HeatSonication

Diagnostic workflow for resolving spirocyclic carbamate solubility issues.

Frequently Asked Questions (Troubleshooting)

Q1: Why does Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate exhibit poor solubility in standard ethereal solvents like diethyl ether? A1: The physical properties of this intermediate are dictated by its rigid spirocyclic core[4] and the hydrogen-bonding capacity of the lactam ring. Standard ethereal solvents lack the necessary dielectric constant and hydrogen-bond accepting capacity to disrupt these robust intermolecular networks. Furthermore, the amide resonance of the Cbz group restricts molecular flexibility, making the crystal lattice highly stable and resistant to weak solvents[2].

Q2: What is the optimal solvent system for scaling up reactions involving this intermediate? A2: For synthetic scale-up, a solvent must balance high solubilizing power with ease of removal during workup. While dimethyl sulfoxide (DMSO) provides excellent solubility for Cbz-protected amines due to its high polarity[3], its high boiling point makes it impractical for large-scale evaporative workups. Dichloromethane (DCM) is highly recommended. The polarizability of DCM effectively solvates the π -system of the benzyl group while simultaneously disrupting the weak intermolecular interactions of the spirocyclic core. If higher temperatures are required, a mixture of THF and DCM can be utilized.

Q3: How can I prevent the compound from "crashing out" or precipitating during column chromatography? A3: Precipitation on the column occurs when the carrier solvent evaporates at the loading tip or when the compound is insoluble in the chosen mobile phase (e.g., pure hexanes). Because carbamates are chemically stable and impose a degree of conformational restriction[5], they often require polar modifiers to remain in solution. Solution: Avoid loading the compound in pure non-polar solvents. Instead, pre-absorb the compound onto silica gel (dry loading) to ensure an even distribution. Transition from a standard Hexane/Ethyl Acetate gradient to a more polar Dichloromethane/Methanol (e.g., 99:1 to 95:5) gradient. The addition of DCM maintains the solubility of the Cbz group throughout the elution process[1].

Quantitative Solubility Data

The following table summarizes the estimated solubility profile of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate based on the physicochemical behavior of structurally analogous Cbz-protected spirocyclic lactams.

Solvent CategorySolventDielectric Constant ( ε )Estimated Solubility at 25°C (mg/mL)Application Recommendation
Non-PolarHexanes1.89< 1.0Avoid; causes immediate precipitation.
EtherealDiethyl Ether4.30< 5.0Poor; inadequate for stock solutions.
Polar AproticEthyl Acetate6.0210 - 25Marginal; requires gentle heating.
Polar AproticTetrahydrofuran (THF)7.5830 - 50Good; suitable for most standard reactions.
HalogenatedDichloromethane (DCM)9.08> 100Excellent; optimal for scale-up and extraction.
Strong HBADimethylformamide (DMF)36.70> 150Excellent; ideal for coupling reactions.
Strong HBADimethyl Sulfoxide (DMSO)46.70> 200Excellent; optimal for NMR and biological assays.

Self-Validating Experimental Protocols

Protocol 1: Self-Validating Gravimetric Solubility Screen

Objective: To empirically determine the solubility limit of the compound in a target solvent while verifying that no chemical degradation (e.g., Cbz cleavage or lactam ring opening) occurred during the dissolution process. Causality: Heating or sonicating spirocyclic carbamates in certain aggressive solvents can sometimes induce unexpected ring-opening or deprotection. A mass-balance and NMR validation step ensures the integrity of the collected data.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 10.0 mg of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate into a pre-tared, clean 2 mL glass HPLC vial.

  • Titration: Using a positive displacement pipette, add the test solvent (e.g., THF) in precise 50 µL increments.

  • Agitation: After each addition, vortex the vial for 30 seconds, followed by sonication in a water bath at 25°C for 1 minute.

  • Observation: Visually inspect the solution against a dark background. Repeat steps 2 and 3 until the solution is completely transparent with no visible particulates. Record the total volume ( Vtotal​ ) added.

  • Calculation: Calculate the apparent solubility as 10.0 mg/Vtotal​ (mL) .

  • Self-Validation (Mass Balance): Transfer the clear solution to a pre-weighed round-bottom flask. Evaporate the solvent under a gentle stream of nitrogen, followed by high vacuum for 2 hours. Reweigh the flask. The recovered mass must be ≥9.8 mg (98% recovery) to validate the physical dissolution without loss.

  • Self-Validation (Structural Integrity): Re-dissolve the recovered solid in DMSO- d6​ . Acquire a 1 H-NMR spectrum. Confirm the presence of the Cbz protecting group (multiplet at ~7.3 ppm for the aromatic ring, singlet at ~5.1 ppm for the benzylic CH 2​ ) and the intact spirocyclic core signals to ensure no degradation occurred during the solubility screen.

Protocol 2: Controlled Recrystallization for Purity and Handling

Objective: To obtain highly pure, crystalline material that is easier to handle and exhibits predictable solubility kinetics. Causality: Amorphous solids often trap solvent and exhibit variable dissolution rates. Recrystallization from a binary solvent system leverages the solubility differential to form a stable, predictable crystal lattice.

Step-by-Step Methodology:

  • Dissolution: Suspend 500 mg of the crude compound in 5 mL of Ethyl Acetate (the "good" solvent) in a 25 mL Erlenmeyer flask.

  • Heating: Gently heat the suspension to 60°C while stirring until the solid completely dissolves. Do not exceed the boiling point of the solvent to prevent thermal degradation of the carbamate[6].

  • Anti-Solvent Addition: Slowly add Hexanes (the "anti-solvent") dropwise to the hot solution until a faint, persistent cloudiness appears (the cloud point).

  • Clarification: Add 1-2 drops of Ethyl Acetate just until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator overnight to maximize the yield of the spirocyclic crystals[4].

  • Self-Validation (Filtration & Yield): Collect the crystals via vacuum filtration using a Büchner funnel. Wash with 2 mL of ice-cold Hexanes. Dry under high vacuum to a constant weight. Record the yield and verify the melting point or LC-MS purity against your literature standard to validate the success of the purification.

References

  • 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria Source: nih.gov URL:[Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: nih.gov URL:[Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Photoredox-Catalyzed Carbamoyl Radical-Initiated Dearomative Spirocyclization To Access Spiro-Cyclohexadiene Oxindoles Source: acs.org URL:[Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents Source: nih.gov URL:[Link]

Sources

Preventing Cbz-group cleavage during Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for handling Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during its synthesis and modification: the unintended cleavage of the Carboxybenzyl (Cbz) protecting group. Here, we provide in-depth troubleshooting advice, validated protocols, and the chemical rationale behind them to ensure the stability of your molecule throughout your synthetic sequence.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses the fundamental principles governing the stability of the Cbz group, providing the foundational knowledge needed to troubleshoot effectively.

Q1: What is the general stability profile of the Cbz protecting group?

The Carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines due to its robust nature under many synthetic conditions.[1][2][3] Its stability is a key reason for its prevalence in complex syntheses, particularly in peptide chemistry.[4][5]

  • Stable To: The Cbz group is generally stable in basic conditions, mildly acidic aqueous environments, and in the presence of many oxidizing and reducing agents.[3][6][7] This stability makes it orthogonal to other common amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[7][8][9]

  • Labile To: The Cbz group is primarily cleaved under two main conditions:

    • Catalytic Hydrogenolysis: This is the most common and mildest method for its removal, typically employing a palladium catalyst (e.g., Pd/C) with a hydrogen source like H₂ gas or a transfer agent (e.g., ammonium formate).[4][6][10][11]

    • Strong Acidolysis: Harsh acidic conditions, such as hydrogen bromide (HBr) in acetic acid or strong Lewis acids, will also cleave the Cbz group.[2][6][7]

Q2: I am not performing a standard deprotection, so why is my Cbz group cleaving during a reaction on the spiro-lactam core?

Unintended Cbz cleavage is a common issue that often arises from "hidden" or overlooked reactive pathways in your reaction conditions. The primary culprits are typically trace acids, excessive heat, or reaction conditions that inadvertently mimic standard deprotection protocols.

  • Reductive Conditions: Many reactions, such as certain alkylations or reductions of other functional groups, can create a reductive environment that, in the presence of any residual palladium or other metals from previous steps, can trigger hydrogenolysis.

  • Lewis Acidity: Reagents that may not be obviously acidic can have sufficient Lewis acidity to catalyze cleavage, especially at elevated temperatures.

  • Purification Issues: Standard silica gel is inherently acidic and can cause partial or complete cleavage of sensitive Cbz-protected compounds during column chromatography.[6]

Q3: Does the 2-oxo-1,8-diazaspiro[4.5]decane structure influence the Cbz group's stability?

While the core stability of the Cbz group remains the same, the spiro-lactam structure can indirectly influence its reactivity. The steric environment around the Cbz-protected nitrogen at position 8 is significant. While it does not inherently make the Cbz group more labile, it may require more forcing conditions (e.g., higher temperatures) to achieve desired reactions at other sites, such as the lactam carbonyl or the nitrogen at position 1. These more forcing conditions can, in turn, create an environment where the Cbz group is more likely to cleave.

Troubleshooting Guide: Reaction-Specific Scenarios

This section provides direct, actionable advice for common experimental problems in a question-and-answer format.

Scenario 1: Cbz Cleavage During N-Alkylation of the Lactam Nitrogen

Q: I am trying to alkylate the NH at position 1 of the spiro-lactam using a strong base like NaH followed by an alkyl halide, but I am observing significant Cbz deprotection. Why is this happening and what should I do?

A: This is a classic case of using conditions that are too harsh for the Cbz group's stability. While sodium hydride (NaH) is an effective base, it often requires elevated temperatures and can lead to side reactions. The combination of heat and a strong base can promote elimination or other degradation pathways that lead to Cbz loss.

Root Cause Analysis & Recommended Solutions:

Problematic Condition Chemical Rationale Recommended Solution Benefits of Solution
Strong Base (e.g., NaH, LDA) Requires higher temperatures and can promote side reactions.Use a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or N,N-Diisopropylethylamine (DIPEA).Allows the reaction to proceed at lower temperatures, minimizing thermal degradation and preserving the Cbz group.
High Reaction Temperature Provides the activation energy for the Cbz cleavage pathway.Run the reaction at room temperature or slightly elevated (40-50 °C). Monitor closely by TLC.Minimizes the risk of side reactions and Cbz cleavage.
Prolonged Reaction Times Increases the likelihood of product degradation and Cbz cleavage, even under milder conditions.Monitor the reaction by TLC every 1-2 hours. Work up the reaction as soon as the starting material is consumed.Prevents over-exposure of the product to basic conditions.

Workflow Diagram: Cbz-Safe N-Alkylation

cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Spiro-Lactam in DMF or Acetonitrile add_base Add K₂CO₃ (3 equiv.) or Cs₂CO₃ (2 equiv.) start->add_base add_halide Add Alkyl Halide (1.2 equiv.) add_base->add_halide react Stir at RT to 45°C add_halide->react monitor Monitor by TLC (Target Rf ~0.4 in 1:1 Hex:EtOAc) react->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify via Neutralized Silica Gel extract->purify

Caption: A robust workflow for N-alkylation that preserves the Cbz group.

Scenario 2: Cbz Cleavage During Purification

Q: My reaction mixture looks clean by crude TLC/LC-MS analysis, showing only the desired product. However, after silica gel column chromatography, I isolate the deprotected spiro-lactam. What happened?

A: Standard silica gel is acidic (pH ≈ 4.5-5.5) and can act as a solid-phase acid catalyst, slowly cleaving the Cbz group as your compound passes through the column. The longer the compound remains on the column, the more deprotection will occur.

Recommended Solutions:

  • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in your chosen eluent containing 0.5-1% triethylamine (Et₃N) or another volatile base. This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: If neutralization is insufficient, consider using a different stationary phase like neutral alumina, which is less acidic.

  • Minimize Contact Time: Run the column as quickly as possible using flash chromatography techniques. Avoid letting the compound sit on the column for extended periods.

  • Avoid Chlorinated Solvents with Silica: Solvents like dichloromethane (DCM) can degrade on silica to produce trace amounts of HCl, which will rapidly cleave the Cbz group. If using DCM, it is critical to use a neutralized column.

  • Crystallization: If your product is a solid, crystallization is an excellent non-chromatographic purification method that completely avoids this issue.

Validated Experimental Protocols

Protocol 1: Cbz-Compatible N-Alkylation of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

This protocol provides a reliable method for alkylating the nitrogen at position 1 while ensuring the integrity of the Cbz group at position 8.

  • Materials:

    • Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (1.0 equiv)

    • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.2 equiv)

    • Potassium Carbonate (K₂CO₃), finely powdered (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate.

    • Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate).

    • Add the finely powdered potassium carbonate.

    • Stir the suspension vigorously for 10 minutes at room temperature.

    • Add the alkyl halide dropwise via syringe.

    • Stir the reaction at room temperature and monitor its progress by TLC (e.g., 1:1 Hexanes:EtOAc). The reaction is typically complete within 4-12 hours. Gentle heating to 40-50°C can be applied if the reaction is sluggish.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product using flash chromatography on silica gel pre-treated with 1% triethylamine in the eluent.

Troubleshooting Decision Tree for Unexpected Cbz Cleavage

If you are experiencing unexpected deprotection, use the following decision tree to diagnose the potential cause.

Caption: A diagnostic tool to identify the source of Cbz cleavage.

References

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. [Link]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis. [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Horsley, P. A., et al. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters. [Link]

  • Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Request PDF on ResearchGate. [Link]

  • Horsley, P. A., et al. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. PubMed. [Link]

  • Berberich, S. M., et al. (2001). Selective Cleavage of Cbz-Protected Amines. Organic Letters. [Link]

  • Efficient Detachment of N-Benzyl Carbamate Group. ResearchGate. [Link]

  • A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. Indian Journal of Advances in Chemical Science. [Link]

  • Wu, A., & Yamamoto, H. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. RSC Publishing. [Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Self-published. [Link]

  • Installation and Removal of The CBz (or “Z”) Carbamate Protecting Group. Master Organic Chemistry. [Link]

  • Carr, P. D., et al. (2024). Developing deprotectase biocatalysts for synthesis. PubMed Central. [Link]

Sources

Technical Support Center: Troubleshooting Alkylation of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals working with spirocyclic lactam scaffolds. Alkylation at the N1 lactam position of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is a critical transformation, but it is frequently complicated by competitive O-alkylation, steric hindrance at the spiro-center, and potential degradation of the Cbz (carboxybenzyl) protecting group.

This guide synthesizes mechanistic theory with field-proven methodologies to help you minimize side products and optimize your yields.

Part 1: Mechanistic Insights & System Dynamics

To troubleshoot effectively, we must first understand the intrinsic reactivity of the substrate:

  • The Ambident Lactam Anion: Deprotonation of the 2-oxo (lactam) moiety generates an ambident enolate with electron density delocalized between the nitrogen and oxygen atoms.[1].

  • Cbz Protection Stability: The N8 position is masked by a Cbz group. While[2], it remains a carbamate. Prolonged exposure to strong, nucleophilic bases or excessively high temperatures can lead to premature cleavage or ring-opening side reactions[2].

  • Spirocyclic Sterics: The 1,8-diazaspiro[4.5]decane core imposes significant steric bulk around the N1 position. This steric hindrance kinetically slows down N-alkylation, inadvertently giving the thermodynamically driven or less sterically hindered O-alkylation pathway a competitive advantage[3].

Part 2: Troubleshooting FAQs

Q1: I am observing a high ratio of O-alkylated side product. How can I shift the selectivity to N-alkylation? A1: O-alkylation is typically exacerbated by "hard" conditions. If you are using Sodium Hydride (NaH) in Dimethylformamide (DMF) with an alkyl chloride, you are actively promoting O-alkylation[1].

  • Base Selection: Switch from a hard base (NaH) to a softer, bulkier base like Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3).[3].

  • Solvent Polarity: Highly polar aprotic solvents (DMF, DMSO) heavily solvate the cation, leaving the hard oxygen anion exposed and highly reactive. Switch to less polar solvents like Tetrahydrofuran (THF) or Acetonitrile (MeCN) to keep the ion pair tighter, which favors N-alkylation[1].

  • Electrophile Softness: Use softer electrophiles. Alkyl iodides are significantly softer than bromides or chlorides and will preferentially attack the softer nitrogen center[1].

Q2: My Cbz protecting group is falling off during the reaction. What is causing this? A2: The Cbz group is stable to mild bases but susceptible to nucleophilic attack[2]. If you are using strong bases like KOH, NaOH, or even excess LiHMDS at elevated temperatures (>60°C), you risk nucleophilic attack on the carbamate carbonyl, leading to decarboxylation and deprotection.

  • Solution: Maintain strictly anhydrous conditions to prevent hydroxide formation. Use non-nucleophilic bases (like Cs2CO3) and keep reaction temperatures at or below 50°C.

Q3: How can I reliably distinguish between the N-alkylated and O-alkylated products in my analytical data? A3: Distinguishing these isomers by mass spectrometry alone is impossible as they are isobaric.

  • Solution: Use 2D NMR techniques.[4]. For the N-alkylated product, the newly introduced alkyl protons will show a strong 3-bond correlation to the lactam carbonyl carbon (C2). In the O-alkylated product, the alkyl protons will correlate to the sp2 hybridized C-O carbon, which typically shifts significantly downfield.

Part 3: Quantitative Data & Condition Matrix

Table 1: Influence of Reaction Parameters on N- vs. O-Alkylation Selectivity

ParameterFavors N-Alkylation (Desired)Favors O-Alkylation (Side Product)Mechanistic Rationale
Base Cs2CO3, K2CO3, K2CO3/Al2O3NaH, LiHMDS, KHSofter bases coordinate differently, favoring the softer N-center.
Solvent THF, MeCN, TolueneDMF, DMSO, NMPLess polar solvents promote tighter ion pairs, shielding the hard O-anion.
Electrophile Alkyl Iodides (R-I)Alkyl Chlorides, SulfatesHSAB Principle: Soft electrophiles (R-I) react with soft nucleophiles (N).
Temperature Ambient to 50°C>80°C (Reflux)Higher temperatures can overcome the activation barrier for O-alkylation.

Part 4: Optimized Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-situ halogen exchange and analytical checkpoints to ensure high N-alkylation fidelity.

Standard Operating Procedure: Highly Selective N-Alkylation

Materials:

  • Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (1.0 eq)

  • Alkyl Iodide (1.5 eq) (Note: If only alkyl bromide is available, add 0.5 eq of anhydrous NaI for in situ Finkelstein halogen exchange).

  • Cesium Carbonate (Cs2CO3), anhydrous, finely powdered (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) (0.1 M relative to substrate)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere to prevent moisture-driven Cbz cleavage.

  • Substrate Dissolution: Add Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate to the flask and dissolve completely in anhydrous MeCN.

  • Enolate Formation: Add finely powdered, anhydrous Cs2CO3 to the stirring solution. Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Add the alkyl iodide dropwise via syringe.

  • Reaction Monitoring: Heat the reaction mixture to 45°C.

  • Validation Check (Self-Validation): After 12 hours, extract a 50 µL aliquot, dilute with MeCN, filter, and analyze via LC-MS. You should observe the [M+H]+ mass of the alkylated product. If unreacted starting material remains, continue heating for an additional 12 hours (the spirocyclic bulk slows the reaction kinetically).

  • Quenching & Workup: Cool the reaction to room temperature. Quench by adding saturated aqueous NH4Cl solution. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography.

Part 5: Reaction Pathway Visualization

Pathway SM Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (Starting Material) Enolate Ambident Lactam Anion (N- vs O- nucleophile) SM->Enolate Base Deprotonation Cbz_Cleavage Side Product: Cbz Cleavage (Harsh Base, High Temp) SM->Cbz_Cleavage Excess Strong Base Nucleophilic Attack N_Alkyl Desired N-Alkylated Product (Soft Base, Soft Electrophile) Enolate->N_Alkyl Alkyl-I, Cs2CO3 THF/MeCN O_Alkyl Side Product: O-Alkylated Isomer (Hard Base, Polar Solvent) Enolate->O_Alkyl Alkyl-Cl/OTf, NaH DMF/DMSO

Reaction pathways highlighting conditions that drive desired N-alkylation vs. side products.

References

  • Lei, T., et al. "N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block". Macromolecules. URL: [Link]

  • Koshlap, K. M., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery". Bioorganic & Medicinal Chemistry Letters. URL: [Link]

Sources

Validation & Comparative

A Comparative Analysis for Synthetic Chemists: Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate vs. Boc-Protected Diazaspiro Decane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An expert guide to selecting the optimal protecting group strategy for diazaspiro[4.5]decane scaffolds in drug discovery.

The diazaspiro[4.5]decane core is a highly valued scaffold in modern medicinal chemistry, offering a rigid, three-dimensional structure that can present substituents to biological targets with high pre-organization. This often translates to enhanced potency and selectivity. The successful synthesis of complex molecules incorporating this scaffold, however, is critically dependent on a robust and well-planned protecting group strategy for its two nitrogen atoms. The choice of protecting group dictates not only the reaction conditions for subsequent steps but also the overall efficiency and feasibility of the synthetic route.

This guide provides an in-depth, experience-driven comparison between two of the most common nitrogen protection strategies in this context: the benzyl carbamate (Cbz) group, exemplified by Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate , and the versatile tert-butyloxycarbonyl (Boc) group, found in a wide array of Boc-protected diazaspiro decane derivatives . We will dissect the chemical causality behind their use, present validated experimental protocols, and offer authoritative guidance to help researchers make the most strategic choice for their specific synthetic challenge.

The Core Strategic Decision: Bn (Cbz) vs. Boc

The selection between a benzyl-based protecting group and a Boc group is a fundamental decision that hinges on the chemical environment of the rest of the molecule. These two groups form the basis of many "orthogonal" protection schemes, where one can be removed selectively in the presence of the other.[1][2][3][4]

Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate utilizes a benzyl carbamate (Cbz) group. Its defining feature is its stability to a wide range of acidic and basic conditions, while being selectively cleaved under neutral hydrogenolysis conditions.[5][6] This makes it an ideal choice when the synthetic route requires the use of strong acids or bases that would inadvertently cleave a Boc group.

Boc-protected diazaspiro decane derivatives are perhaps the most common choice for amine protection due to the operational simplicity of the deprotection step.[1][7] The Boc group is stable to basic, nucleophilic, and hydrogenolytic conditions but is readily removed by treatment with strong acids, such as trifluoroacetic acid (TFA).[7][8][9] The byproducts of this deprotection—gaseous isobutylene and carbon dioxide—are volatile, which greatly simplifies reaction workup and purification.[8]

Comparative Data Summary
FeatureBenzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (Cbz Protection)Boc-Protected Diazaspiro Decane Derivatives
Protecting Group Benzyl Carbamate (Cbz or Z)tert-Butyloxycarbonyl (Boc)
Primary Deprotection Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[6][10]Acidolysis (e.g., TFA, HCl)[7][8][9]
Key Advantages Orthogonal to acid- and base-labile groups; Deprotection conditions are very mild and neutral.[5]Ease of removal; Volatile byproducts simplify purification; Stable to hydrogenation and basic conditions.[1][8]
Key Disadvantages Requires specialized hydrogenation equipment; Catalyst can be poisoned by sulfur-containing compounds; May reduce other functional groups (e.g., alkenes, alkynes).Deprotection requires harsh acidic conditions that can cleave other sensitive groups (e.g., t-butyl esters, acetals, silyl ethers).[7]
Orthogonality Can be removed in the presence of Boc, Fmoc, and most acid/base-labile groups.Can be removed in the presence of Cbz and Fmoc groups.[1][2][5]

Field-Proven Experimental Protocols

The trustworthiness of a protecting group strategy lies in the reliability and reproducibility of its removal. The following protocols are self-validating systems, representing standard, high-yielding procedures in organic synthesis.

Protocol 1: Deprotection of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate via Catalytic Hydrogenolysis

Causality Behind Experimental Choices: This method is the gold standard for Cbz removal due to its exceptional mildness. The palladium on carbon (Pd/C) catalyst provides a surface for the heterolytic cleavage of the benzylic C-O bond by molecular hydrogen. The reaction is typically run in polar protic solvents like ethanol or methanol, which facilitate substrate solubility and catalyst activity. The process is clean, yielding the deprotected amine, toluene, and CO₂ as the sole byproducts.

Cbz_Deprotection_Workflow start Starting Material (Cbz-protected spirocycle) + Solvent (EtOH or MeOH) + 10% Pd/C catalyst setup Reaction Setup Combine in flask Purge with N₂ or Ar start->setup 1. Preparation hydrogenate Hydrogenation Introduce H₂ (balloon or reactor) Stir vigorously at RT setup->hydrogenate 2. Reaction monitor Monitoring (TLC or LC-MS) Check for consumption of starting material hydrogenate->monitor 3. Progress Check workup Workup Filter through Celite® to remove Pd/C Rinse pad with solvent monitor->workup 4. Catalyst Removal product Final Product Concentrate filtrate in vacuo Purify if necessary workup->product 5. Isolation

Caption: Workflow for Cbz deprotection via catalytic hydrogenolysis.

Detailed Step-by-Step Methodology:

  • Vessel and Reagents: To a round-bottom flask, add Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (1.0 eq) and a suitable solvent (e.g., ethanol, methanol) to achieve a concentration of ~0.1 M.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Palladium on Carbon (approx. 10 mol% by weight).

  • Hydrogen Introduction: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is sufficient. For larger scales or higher pressures, a Parr hydrogenation apparatus is required.

  • Reaction Execution: Stir the suspension vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-16 hours.

  • Workup and Isolation: Once the starting material is consumed, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst, washing the pad with the reaction solvent.

  • Final Product: Concentrate the filtrate under reduced pressure to yield the deprotected 2-oxo-1,8-diazaspiro[4.5]decane. The product is often pure enough for the next step without further purification.

Protocol 2: Deprotection of a Boc-Protected Diazaspiro Decane Derivative via Acidolysis

Causality Behind Experimental Choices: The Boc group is engineered to be cleaved under acidic conditions. The mechanism involves protonation of the carbamate carbonyl, which weakens the C-O bond, leading to the formation of a stable tert-butyl cation and a transient carbamic acid, which spontaneously decarboxylates.[8][9] Trifluoroacetic acid (TFA) is a common choice as it is a strong acid and highly volatile, making its removal straightforward. Dichloromethane (DCM) is the preferred solvent as it is inert to TFA and effectively solubilizes many organic compounds.

Boc_Deprotection_Workflow start Starting Material (Boc-protected spirocycle) + DCM (solvent) cool Cooling Cool solution to 0 °C (ice bath) start->cool 1. Preparation acid Acid Addition Add TFA (20-50% in DCM) dropwise cool->acid 2. Reagent Addition react Reaction Stir at 0 °C to RT (Observe CO₂ evolution) acid->react 3. Reaction workup Workup Concentrate in vacuo Co-evaporate with toluene to remove excess TFA react->workup 4. Acid Removal product Final Product Obtain TFA salt Neutralize (e.g., NaHCO₃) for free amine workup->product 5. Isolation

Caption: Workflow for Boc deprotection via acidolysis with TFA.

Detailed Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected diazaspiro decane derivative (1.0 eq) in dichloromethane (DCM) to a concentration of ~0.1-0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is done to moderate the initial rate of reaction.

  • Acid Addition: Add trifluoroacetic acid (TFA) dropwise with stirring. A common condition is to use a 20-50% solution of TFA in DCM (v/v). Effervescence (CO₂ evolution) is often observed.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are typically rapid, often completing within 30-60 minutes.[8]

  • Workup and Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with a non-polar solvent like toluene or diethyl ether.

  • Final Product: The product is isolated as its trifluoroacetate salt. To obtain the free amine, dissolve the salt in DCM or ethyl acetate and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) until the aqueous layer is basic. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the neutral, deprotected product.

Senior Scientist's Recommendation

The choice between these two protecting groups is a classic case of strategic synthetic planning.

  • Choose Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (Cbz protection) when your synthetic route involves downstream steps that require strongly acidic or basic conditions, or if your molecule contains other acid-labile groups such as Boc, t-butyl esters, or acetals. The Cbz group provides robust protection and can be removed under exceptionally mild, neutral conditions, preserving the integrity of a complex molecule.

  • Choose a Boc-protected diazaspiro decane derivative for its convenience and when the rest of your molecule is stable to strong acid. It is an excellent choice for routes where orthogonality to base-labile groups (like Fmoc) or hydrogenation-sensitive groups (like alkenes or Cbz) is required. Its operational simplicity makes it a workhorse in both academic and industrial settings.

By carefully considering the total synthetic plan and the compatibility of all functional groups present, a researcher can confidently select the appropriate protected diazaspiro[4.5]decane building block to accelerate their drug discovery efforts.

References

  • Benchchem. (n.d.). Experimental procedure for deprotection of Boc-protected amines.
  • Benltifa, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Asymmetric Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Benltifa, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Retrieved from [Link]

  • Berredjem, M., et al. (2014). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Heterocyclic Chemistry, 51(S1).
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(40), 18294-18313.
  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Asymmetric Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Zhang, T., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669.
  • Benchchem. (2025). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
  • Royal Society of Chemistry. (n.d.). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). ORGANIC SYNTHESIS. Retrieved from [Link]

  • Albanese, V., et al. (2021). Design, synthesis and biological evaluation of novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1084-1094.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

Sources

Validating the Purity of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate: A Comparative LC-MS Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Spirocyclic Scaffolds

Spirocyclic compounds, such as those based on the 1,8-diazaspiro[4.5]decane core, are increasingly utilized in modern medicinal chemistry to impart three-dimensional character to drug candidates, thereby improving metabolic stability and receptor selectivity compared to traditional planar aromatic rings[1]. Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (Chemical Formula: C₁₆H₂₀N₂O₃, Exact Mass: 288.15 Da) is a critical intermediate in these synthetic pathways. However, validating its purity presents a unique chromatographic and mass spectrometric challenge.

Unlike the highly basic parent spirocycle, this specific intermediate is functionally neutral. The N1 position is part of a γ -lactam (2-oxo), and the N8 position is protected as a benzyl carbamate (Cbz). This dual-protection masks the intrinsic basicity of the diazaspiro core, fundamentally altering its ionization efficiency and retention behavior. When developing an LC-MS purity method, analysts must account not only for the neutral parent compound but also for highly polar, basic impurities—most notably, the des-Cbz intermediate (1,8-diazaspiro[4.5]decane-2-one) and neutral aromatic byproducts like benzyl alcohol[2].

Mechanistic Approach to Method Selection

As an Application Scientist, method development must be driven by the causality between the molecule's physicochemical properties and the chromatographic system.

  • Ionization Dynamics (Trustworthiness in MS): Because the molecule lacks a basic aliphatic amine, positive Electrospray Ionization (+ESI) relies on the protonation of the lactam or carbamate carbonyls, which is energetically less favorable. Consequently, the mass spectrum is often dominated by the sodium adduct [M+Na]+ at m/z 311.14, alongside the protonated molecule [M+H]+ at m/z 289.15. Relying solely on [M+H]+ for quantification can lead to poor Limits of Quantitation (LOQ) and distort purity profiles[3].

  • Chromatographic Retention (Expertise in LC): A standard low-pH C18 method (e.g., 0.1% Formic Acid) will adequately retain the lipophilic parent compound (LogP ~ 1.8). However, the critical des-Cbz impurity is a basic secondary amine. At low pH, this amine is fully protonated and highly polar, often eluting in the void volume or exhibiting severe peak tailing due to secondary interactions with unendcapped surface silanols[4].

  • Orthogonal Column Chemistries: To resolve structurally similar Cbz-protected impurities or benzyl alcohol, a Biphenyl or Phenyl-Hexyl stationary phase offers enhanced π−π interactions compared to standard alkyl chains, providing essential orthogonality[5].

MethodSelection Start Analyze Compound: Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate Prop Properties: Neutral (Lactam + Carbamate) LogP ~ 1.8 Start->Prop Imp Target Impurities: 1. Des-Cbz (Basic Amine) 2. Benzyl Alcohol (Neutral) Start->Imp LowPH Low pH C18 (0.1% FA) Parent: Retained Des-Cbz: Void Volume Prop->LowPH Standard RP-LC HighPH High pH C18 (pH 9.0) Parent: Retained Des-Cbz: Retained & Resolved Imp->HighPH Neutralize basic impurity Biphenyl Biphenyl Column Enhanced pi-pi for Aromatics Imp->Biphenyl Resolve aromatic byproducts

Logic tree for selecting LC-MS methods based on spirocyclic compound properties.

Comparative LC-MS Methodologies

To establish a comprehensive purity profile, we evaluated three distinct LC-MS approaches. The data below synthesizes the performance of each method in resolving the parent compound from its critical impurities.

Table 1: Chromatographic Performance Comparison
Method ParameterTarget AnalyteRetention Time (min)Peak Symmetry (As)Resolution ( Rs​ ) from Des-Cbz
Method A: Low-pH C18 (0.1% FA)Parent Compound3.451.05N/A (Des-Cbz in void)
Des-Cbz Impurity0.402.10 (Tailing)-
Method B: Biphenyl (0.1% FA)Parent Compound3.801.02N/A (Des-Cbz in void)
Benzyl Alcohol2.151.00> 5.0
Method C: High-pH C18 (pH 9.0)Parent Compound3.401.044.8
Des-Cbz Impurity1.851.15-
Table 2: MS Ionization Efficiency and LOQ
Method / IonizationDominant AdductSignal-to-Noise (S/N) at 10 ng/mLEstimated LOQ (ng/mL)
Low-pH (+ESI) [M+H]+ (m/z 289.15)15:15.0
Low-pH (+ESI) [M+Na]+ (m/z 311.14)45:11.5
High-pH (+ESI) [M+H]+ (m/z 289.15)12:16.5
High-pH (+ESI) [M+Na]+ (m/z 311.14)50:11.2

Ionization Parent Parent Molecule MW: 288.15 Da Protonated [M+H]+ m/z 289.15 Parent->Protonated +H+ (Weak) Sodium [M+Na]+ m/z 311.14 Parent->Sodium +Na+ (Dominant) Frag1 Fragment m/z 155.10 (- Benzyl Alcohol) Protonated->Frag1 CID (Low CE) Frag2 Fragment m/z 91.05 (Tropylium Ion) Protonated->Frag2 CID (High CE)

ESI positive ionization and primary CID fragmentation pathways.

Self-Validating High-pH LC-MS Protocol

The following protocol details the optimized High-pH C18 method.

System Suitability Criteria: The analytical run is only accepted if the resolution ( Rs​ ) between the parent peak and the des-Cbz impurity is ≥2.0 , and the Relative Standard Deviation (RSD) of the [M+Na]+ peak area for 5 replicate injections of the standard is ≤2.0% .

Step 1: Sample Preparation
  • Accurately weigh 10.0 mg of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate.

  • Dissolve the compound in 10.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 10 μ g/mL using a diluent of 50:50 Water:Methanol. Causality Note: Avoiding a 100% organic diluent is critical. Injecting a strong organic solvent into a highly aqueous initial mobile phase causes solvent-induced band broadening, which will ruin the peak shape of early-eluting polar impurities like the des-Cbz amine[6].

Step 2: Chromatographic Conditions
  • Column: Waters XBridge C18, 2.1 x 50 mm, 2.5 μ m (Ethylene Bridged Hybrid particles are required for stability at pH 9.0).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water, adjusted to pH 9.0 with Ammonium Hydroxide.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 6.5 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 μ L.

Step 3: Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Voltage: 25 V. Causality Note: The cone voltage is deliberately kept low. High in-source fragmentation energy will cleave the Cbz group before the ions reach the mass analyzer, artificially inflating the apparent concentration of the des-Cbz impurity.

  • Monitored Ions (SIM): m/z 289.15 [M+H]+ , m/z 311.14 [M+Na]+ (Primary Quantitation Ion), and m/z 155.10 (Des-Cbz impurity [M+H]+ ).

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

The First Principle: Waste Characterization

Before any disposal action is taken, a thorough hazard assessment of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is paramount. This process is guided by the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2]

A material is deemed hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Given the structure of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate, a comprehensive evaluation is necessary.

Structural Considerations for Hazard Assessment:

Functional GroupPotential Hazard ContributionRationale
Benzyl CarbamateToxicityBenzyl groups and carbamates can exhibit varying levels of toxicity. It is prudent to handle the compound as potentially toxic.
Spirocyclic AmideReactivity, ToxicityWhile the diazaspiro[4.5]decane core is relatively stable, amides can undergo hydrolysis under strong acid or base, and nitrogen-containing heterocycles can have biological activity.
Organic MoleculeIgnitabilityAs with most organic compounds, it is likely combustible.

Recommendation: In the absence of specific toxicological and environmental data, Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate should be treated as a hazardous waste. This conservative approach ensures the highest level of safety and regulatory compliance.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate, from the laboratory bench to its final disposition.

Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn. This includes:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles or a face shield: To protect against splashes.

  • A lab coat: To prevent contamination of personal clothing.

Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety.[1][3]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate waste. The container must be made of a compatible material, such as high-density polyethylene (HDPE).[2][4]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure compound, contaminated spatulas, weigh boats, and gloves in a designated solid waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a designated liquid waste container. Do not mix with other incompatible waste streams.[3]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate," and the accumulation start date.[4]

In-Lab Storage
  • Secure Location: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[5]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[4]

  • Ventilation: The storage area should be well-ventilated.[2]

Disposal Pathway

The disposal of hazardous chemical waste must be handled by a licensed and approved waste management company.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the pickup and disposal of chemical waste and will be your primary point of contact.

  • Manifesting: All hazardous waste shipments must be accompanied by a hazardous waste manifest, which tracks the waste from its point of generation to its final disposal facility.[6]

The following diagram illustrates the recommended disposal workflow:

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Waste Management A Generation of Waste (Solid & Liquid) B Segregate Waste A->B Immediately C Label Container 'Hazardous Waste' B->C Use compatible container D Store in Satellite Accumulation Area C->D Secure & Ventilated E Schedule Waste Pickup D->E Contact EHS F Transport by Licensed Hauler E->F Manifested G Final Disposal at TSDF Facility F->G Incineration or other approved method

Caption: Disposal workflow for Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear appropriate PPE before attempting to clean the spill.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Conclusion

The responsible disposal of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is a critical component of the research lifecycle. By adhering to the principles of waste characterization, proper segregation, and established disposal protocols in accordance with EPA and OSHA guidelines, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always consult your institution's specific Chemical Hygiene Plan and EHS professionals for guidance.[3][7]

References

  • OSHA Compliance For Laboratories - US Bio-Clean. (2014, June 13).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • Laboratory Waste Disposal Safety Protocols - NSTA. (2024, August 16).
  • How To Safely Dispose of Chemicals in Your Lab - Solvent Recovery Systems. (2024, December 17).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.).
  • Proper Handling of Hazardous Waste Guide - EPA. (n.d.).
  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 16).
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council. (n.d.).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, January 17).
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 24).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety Data Sheet - DC Fine Chemicals. (n.d.).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2026, January 2).
  • SAFETY DATA SHEET - Merck Millipore. (2024, November 1).
  • Safety data sheet. (2022, June 20).
  • 安全データシート. (2023, January 18).
  • Bellis 38% WG - Safety data sheet. (2026, February 11).

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。